N-(furan-2-ylmethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyrrolopyrimidine core, and various substituted phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
Molecular Formula |
C24H20N4O |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H20N4O/c1-17-9-11-19(12-10-17)28-15-21(18-6-3-2-4-7-18)22-23(26-16-27-24(22)28)25-14-20-8-5-13-29-20/h2-13,15-16H,14H2,1H3,(H,25,26,27) |
InChI Key |
JKURSCUPQBTARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Quinolone Derivatives: Known for their antimicrobial properties and used in various therapeutic applications.
Uniqueness
N-[(FURAN-2-YL)METHYL]-7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a furan ring, pyrrolopyrimidine core, and substituted phenyl groups sets it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
